
GW 766994
Übersicht
Beschreibung
GW 766994: ist eine synthetische organische Verbindung, die für ihre Rolle als Antagonist des Chemokinrezeptors 3 bekannt ist. Sie hat sich als potenziell wirksam bei der Behandlung von Asthma und eosinophilem Bronchitis erwiesen . Die Verbindung zeichnet sich durch ihre Summenformel C21H24Cl2N4O3 und ein Molekulargewicht von 451,35 g/mol aus .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: : Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion. Der detaillierte synthetische Weg ist geschützt, aber im Allgemeinen beinhaltet er die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound erfolgt typischerweise in spezialisierten Anlagen, die für die Durchführung komplexer organischer Synthesen ausgerüstet sind. Der Prozess beinhaltet großtechnische Reaktionen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Asthma and Eosinophilic Bronchitis
GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .
Study | Phase | Population | Outcome |
---|---|---|---|
NCT01160224 | Phase 2 | Mild-moderate asthma patients with high sputum eosinophilia | Safety and efficacy assessed; results pending |
Alzheimer's Disease
Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .
Study | Model | Key Findings |
---|---|---|
Xu et al., 2024 | APP/PS1 transgenic mice | Reduced tau phosphorylation, Aβ deposition, improved spatial learning |
Cardiovascular Applications
In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .
Parameter | This compound Group | Control Group |
---|---|---|
Infarction Size | No significant difference | - |
Neutrophil Infiltration | Increased retention observed | - |
Colitis Models
In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .
Parameter | This compound Treatment | Control Group |
---|---|---|
Disease Activity Index (DAI) | Higher incidence and severity | - |
Colon Length Reduction | Similar to control group | - |
Wirkmechanismus
Target of Action
GW 766994, also known as Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-, UNII-Z6213K1TPE, GW-766994, Z6213K1TPE, or GW-994, is a specific and oral antagonist of the chemokine receptor-3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .
Mode of Action
This compound interacts with CCR3 by binding to it and blocking its function, thereby acting as an antagonist . This prevents the receptor from responding to its ligands, such as the chemokine (C-C motif) ligand 11 (CCL11), which is involved in the chemotaxis of eosinophils .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCR3 signaling pathway. By blocking CCR3, this compound inhibits the chemotaxis of eosinophils induced by CCL11 . This can lead to a decrease in eosinophil migration to inflammation sites, potentially reducing inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
By antagonizing CCR3, this compound can decrease CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and tau, and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons . This suggests that this compound could potentially have therapeutic effects in conditions where these biochemical processes play a role, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .
Dosage Effects in Animal Models
Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .
Transport and Distribution
Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of GW 766994 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions .
Industrial Production Methods: : Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions, purification steps, and quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : GW 766994 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
GW 766994 ist einzigartig in seiner hohen Spezifität und Potenz als Antagonist des Chemokinrezeptors 3. Ähnliche Verbindungen umfassen:
This compound: Ein weiterer Antagonist des Chemokinrezeptors 3 mit ähnlichen Eigenschaften.
GSK 766994: Eine verwandte Verbindung mit geringfügigen Abweichungen in ihrer chemischen Struktur und Aktivität .
Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und therapeutischen Anwendungen unterscheiden.
Biologische Aktivität
GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.
1. Efficacy in Asthma
A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:
- Participants : 60 patients with asthma.
- Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.
- Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.
Results :
- No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.
- A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Sputum Eosinophils (%) | No significant change | - | Not significant |
PC20 Methacholine (doubling doses) | 0.66 | - | p < 0.05 |
ACQ Score Improvement | 0.43 | - | p < 0.05 |
2. Impact on Neutrophil Infiltration
Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:
- Methods : Mice were treated with this compound post-injury.
- Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.
Parameter | This compound Group | Control Group | Statistical Significance |
---|---|---|---|
Heart Function Improvement | No significant change | - | Not significant |
Neutrophil Infiltration | Massive | Minimal | p < 0.01 |
These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .
Case Study Analysis
A series of case studies have illustrated the real-world implications of using this compound for treating asthma:
- Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.
- Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.
These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .
Eigenschaften
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408303-43-5 | |
Record name | GW-766994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-766994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.